molecular formula C15H15NO3 B6977267 5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide

5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide

Cat. No.: B6977267
M. Wt: 257.28 g/mol
InChI Key: MXOUNPPVOGLGGK-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a cyclobutyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction, such as the [2+2] cycloaddition of an alkene with a suitable dienophile.

    Amidation Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine or the benzofuran ring to a dihydrobenzofuran.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring or the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-2-carboxamide: Similar structure but with the carboxamide group at a different position.

    5-ethyl-N-(3-oxocyclobutyl)-2-benzofuran-3-carboxamide: Similar structure but with a different substitution pattern on the benzofuran ring.

    5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-ethyl-N-(3-oxocyclobutyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-9-3-4-14-12(5-9)13(8-19-14)15(18)16-10-6-11(17)7-10/h3-5,8,10H,2,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOUNPPVOGLGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2C(=O)NC3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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